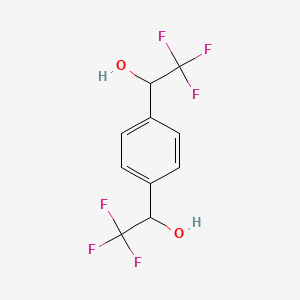
1,1'-(1,4-Phenylene)bis(2,2,2-trifluoroethanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) is a chemical compound with the molecular formula C10H8F6O2 It is characterized by the presence of a phenylene group linked to two trifluoroethanol groups
Preparation Methods
The synthesis of 1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) typically involves the reaction of 1,4-dibromobenzene with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of bromine atoms with trifluoroethanol groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroethanol groups to trifluoromethyl groups.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups onto the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and protein folding due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoroethanol groups can form hydrogen bonds with amino acid residues, influencing the structure and function of proteins. Additionally, the phenylene group can participate in π-π interactions, further modulating the activity of biological molecules.
Comparison with Similar Compounds
Similar compounds to 1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) include:
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethylamine): Similar structure but with amine groups instead of alcohol groups.
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroacetone): Contains ketone groups instead of alcohol groups.
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoromethane): Features trifluoromethyl groups instead of trifluoroethanol groups.
The uniqueness of 1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) lies in its combination of trifluoroethanol groups with a phenylene backbone, providing a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
Molecular Formula |
C10H8F6O2 |
|---|---|
Molecular Weight |
274.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H8F6O2/c11-9(12,13)7(17)5-1-2-6(4-3-5)8(18)10(14,15)16/h1-4,7-8,17-18H |
InChI Key |
LOOAQKQJMDRIDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


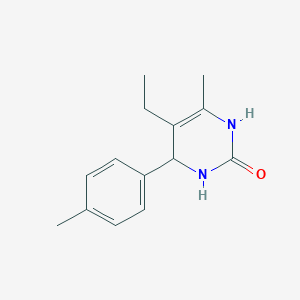
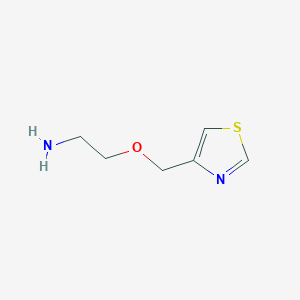

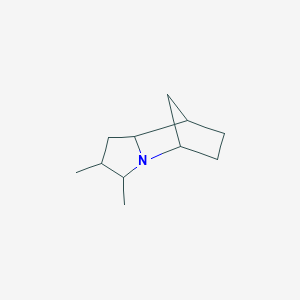
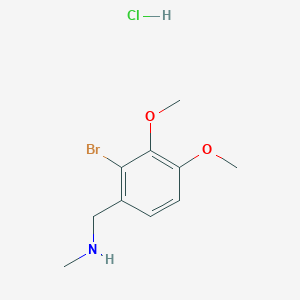
![4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13119401.png)
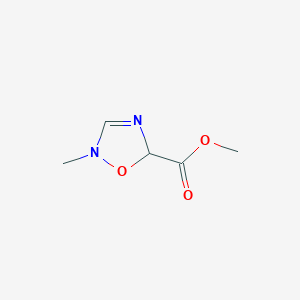
![3,5-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B13119413.png)
![6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)
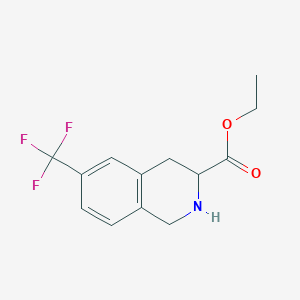
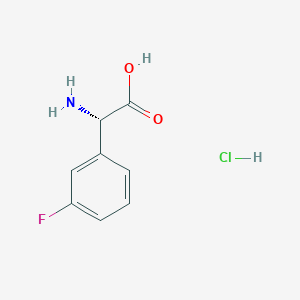
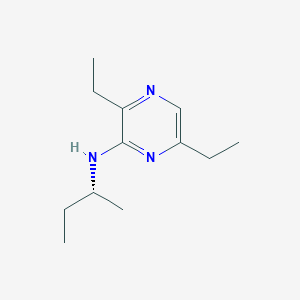
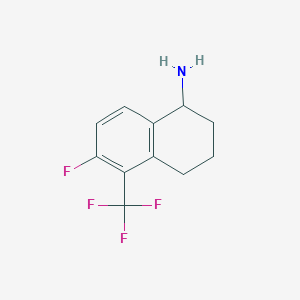
![1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone](/img/structure/B13119449.png)
